8H-Indolo[3,2,1-de]acridin-8-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaen-13-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO/c21-19-14-7-2-4-11-17(14)20-16-10-3-1-6-12(16)13-8-5-9-15(19)18(13)20/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKNEEZYAPNTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4N2C5=CC=CC=C5C(=O)C4=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the Acridinone and Indole Core Structures in Chemical Design
The exceptional potential of 8H-Indolo[3,2,1-de]acridin-8-one as a privileged scaffold is rooted in the inherent properties of its constituent parts: the acridinone (B8587238) and indole (B1671886) nuclei. Both are prominent pharmacophores, structural units responsible for a molecule's biological activity, and their combination within a single entity creates a unique chemical architecture with multifaceted potential.
The acridine (B1665455) core, a nitrogen-containing heterocyclic compound, and its oxidized derivative, acridone (B373769) , are renowned for their ability to intercalate into DNA. This process, where the planar ring system inserts itself between the base pairs of the DNA double helix, can disrupt DNA replication and transcription, leading to cytotoxic effects. organic-chemistry.orgnih.gov This mechanism of action has been a cornerstone in the development of anticancer agents. mdpi.com Furthermore, acridine derivatives have been investigated for a wide range of other biological activities, including antimicrobial, antiviral, and antimalarial properties. mdpi.com The planar and aromatic nature of the acridine system also endows it with interesting photophysical properties, making it a candidate for applications in materials science. beilstein-journals.org
Similarly, the indole nucleus is a ubiquitous feature in a vast number of natural products and synthetic compounds with diverse pharmacological activities. semanticscholar.org As a key component of the amino acid tryptophan, it is fundamental to many biological processes. Indole derivatives have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents. semanticscholar.org The indole ring system can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-stacking, contributing to its versatility as a pharmacophore.
The fusion of the acridinone and indole cores into the This compound scaffold results in a rigid, planar molecule with an extended π-system. This structural rigidity is often advantageous for high-affinity binding to target proteins and nucleic acids. The combination of the DNA-intercalating potential of the acridinone moiety with the diverse biological activities of the indole nucleus creates a powerful platform for the design of novel therapeutic agents.
Historical Context of Indoloacridinone Research Trajectories
De Novo Synthesis Routes for the this compound Core
The construction of the pentacyclic this compound core is a significant synthetic challenge that has been approached through several distinct strategies. These methods primarily involve the formation of the central acridone (B373769) ring system by forging key carbon-nitrogen and carbon-carbon bonds.
Friedel-Crafts Acylation Approaches
Intramolecular Friedel-Crafts acylation is a cornerstone reaction for the synthesis of polycyclic aromatic ketones. In the context of this compound, this reaction typically involves the cyclization of a precursor molecule, such as an N-aryl-substituted anthranilic acid derivative. nih.gov This method, often part of the broader Ullmann acridine synthesis, uses a strong acid to promote the electrophilic attack of a carbonyl group onto an aromatic ring to form the acridone system. nih.govresearchgate.net
The reaction is generally facilitated by potent acylating agents or dehydrating acids that can generate a highly reactive acylium ion intermediate. The choice of the acid catalyst is critical and can influence reaction yields and conditions.
Table 1: Typical Catalysts for Friedel-Crafts Acylation in Acridone Synthesis
| Catalyst/Reagent | Common Abbreviation | Role | Reference |
| Polyphosphoric Acid | PPA | Catalyst and Solvent | nih.gov |
| Sulfuric Acid | H₂SO₄ | Catalyst | nih.gov |
| Trifluoroacetic Anhydride (B1165640) | TFAA | Acylating Agent/Promoter | |
| Triflic Acid | TfOH | Catalyst | researchgate.net |
| Phosphorus Oxychloride | POCl₃ | Acylating Agent | nih.gov |
The process involves the protonation and subsequent loss of water from a carboxylic acid precursor, or activation by another acylating agent, to form the electrophilic species that cyclizes onto the adjacent aromatic ring. nih.gov
Ullman Coupling Strategies
The Ullmann reaction is a classical and versatile method for forming carbon-heteroatom and carbon-carbon bonds using copper catalysts. It plays a pivotal role in the synthesis of the this compound precursor, typically by coupling an indole or carbazole (B46965) derivative with an ortho-halogenated benzoic acid or a related species. nih.gov This forms the crucial N-aryl bond that sets the stage for the subsequent cyclization.
The traditional Ullmann reaction requires high temperatures and stoichiometric amounts of copper. However, modern advancements have introduced a variety of ligands that enable the use of catalytic amounts of copper under milder conditions.
A typical sequence involves two key transformations that are both associated with Ullmann's pioneering work:
N-Arylation : A copper-catalyzed coupling of an amine (like carbazole or a substituted aniline) with an ortho-halobenzoic acid to form an N-arylanthranilic acid derivative. nih.gov
Cyclization : The subsequent intramolecular acylation to form the acridone, as detailed in the Friedel-Crafts section. nih.gov
Table 2: Selected Conditions for Ullmann N-Arylation Reactions
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
| CuI | Picolinic Acid | K₂CO₃ | DMSO | 110-130 | |
| CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene | 110 | |
| CuBr | None (ortho-effect) | Cs₂CO₃ | DMF | 120-140 | |
| Cu(I) | 8-Hydroxyquinoline | K₃PO₄ | DMSO | 80-110 |
The mechanism of these reactions generally involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine nucleophile and reductive elimination to form the C-N bond.
MeOTf-Induced Annulation Techniques
Methyl trifluoromethanesulfonate (B1224126) (MeOTf) and the related triflic acid (TfOH) are exceptionally powerful electrophiles and superacids, respectively, that can promote cyclization reactions under mild conditions. researchgate.net While a specific protocol using MeOTf for the synthesis of this compound is not widely documented, the principle of using triflates for annulation is well-established. Triflic acid has been shown to be highly effective in promoting intramolecular Friedel-Crafts reactions by activating carboxylic acids toward cyclization. researchgate.net
A plausible synthetic route would involve the treatment of an N-carbazolyl-anthranilic acid precursor with MeOTf or TfOH. The triflate would act as a potent activator for the carboxylic acid group, facilitating the formation of a highly reactive mixed anhydride or acylium ion intermediate, which would then undergo intramolecular electrophilic aromatic substitution to yield the this compound core. This approach offers the advantage of potentially lower reaction temperatures compared to traditional strong acids like PPA.
Palladium-Catalyzed Intramolecular Cyclization Reactions
Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling and C-H activation reactions to construct complex molecular architectures. The synthesis of the this compound skeleton and its analogues can be achieved via intramolecular C-C bond formation, catalyzed by palladium complexes.
This advanced strategy often involves the cyclization of a precursor such as an N-(2-bromoaryl)carbazole derivative. In this approach, the palladium catalyst facilitates a C-H activation/arylation reaction, coupling a C-H bond on the carbazole ring with the ortho-position of the N-aryl group, from which a halogen has been eliminated. This directly forges the final ring of the indoloacridone system.
A related and powerful method involves a palladium-catalyzed double oxidative coupling, which has been used to synthesize the closely related 8H-indolo[3,2,1-de]phenanthridin-8-one system. This process can involve an initial Ullmann coupling followed by two consecutive C-H functionalization steps to build the polycyclic framework.
Table 3: Representative Palladium Catalyst Systems for Intramolecular Cyclization
| Palladium Source | Ligand | Base | Solvent | Key Transformation | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | C-H/C-Br Coupling | |
| Pd(OAc)₂ | dppf | Cs₂CO₃ | Toluene | C-H/C-Br Coupling | |
| Pd(OAc)₂ | None | K₂CO₃/Benzoic Acid | DMA | Ullmann + C-H/C-H Coupling | |
| Pd(0) | (diphenylphosphanyl)phenyl-dihydrooxazole | Not specified | Not specified | Allylic Alkylation |
These palladium-catalyzed routes are highly valued for their efficiency and functional group tolerance, allowing for the synthesis of complex structures from readily available starting materials.
Novel Catalyst Systems and Reaction Condition Optimization
The search for more sustainable and efficient synthetic methods has led to the development of novel catalyst systems. For the synthesis of indole and acridine derivatives, heterogeneous nanocatalysts have emerged as a promising alternative to traditional homogeneous catalysts.
One such system is an acid-functionalized multi-walled carbon nanotube material decorated with lanthanum oxide, (MWCNTs)-COOH/La₂O₃. This hybrid nanomaterial has been successfully employed as a recyclable, heterogeneous catalyst for the synthesis of various acridine and indole derivatives. Its application to the intramolecular cyclization required for this compound could offer advantages in terms of catalyst separation, reusability, and milder reaction conditions. The acidic sites on the functionalized nanotubes can promote the cyclization, mirroring the role of traditional acid catalysts but with the benefits of a solid support.
Derivatization and Functionalization Strategies of the this compound Skeleton
Once the core this compound skeleton is synthesized, further chemical modification can be undertaken to modulate its properties. The reactivity of the scaffold is dictated by its constituent parts: the electron-rich indole/carbazole system, the acridone core, and the ketone functional group.
Potential derivatization strategies include:
Electrophilic Aromatic Substitution: The electron-rich nature of the aromatic rings makes them susceptible to electrophilic attack. Reactions such as halogenation (using NBS or NCS), nitration (using HNO₃/H₂SO₄), and Friedel-Crafts acylation or alkylation could introduce substituents at various positions on the periphery of the molecule. The precise location of substitution would be directed by the combined electronic effects of the fused ring system.
N-Functionalization: The nitrogen atom of the indole moiety, if unsubstituted, represents a site for alkylation or arylation, which can be used to attach various side chains.
Carbonyl Group Transformations: The ketone at the 8-position is a key functional handle. It can undergo reduction to the corresponding alcohol (8H-indolo[3,2,1-de]acridin-8-ol) using reducing agents like sodium borohydride. Subsequent dehydration could lead to the fully aromatic 8-dehydro-indolo[3,2,1-de]acridine system. The carbonyl group could also react with organometallic reagents, such as Grignard or organolithium reagents, to install alkyl or aryl groups at the 8-position, creating a tertiary alcohol.
These functionalization reactions would provide access to a library of derivatives with diverse structures and potential applications.
Regioselective Substitutions
The ability to introduce functional groups at specific positions on the this compound framework is crucial for fine-tuning its electronic and steric properties. Various strategies have been explored to achieve regioselective substitutions, primarily leveraging the inherent reactivity of the aromatic rings within the molecule.
Halogenation and Nitration:
Standard electrophilic aromatic substitution reactions, such as halogenation and nitration, can be employed to functionalize the indoloacridinone core. The outcome of these reactions is dictated by the directing effects of the existing lactam and amine functionalities, as well as the electronic nature of the aromatic rings. For instance, halogenation of 2-trifluoromethylindole has been shown to yield 3-chloro-, 3-bromo-, and 3-iodo derivatives in high yields. nih.gov While specific studies on the direct halogenation of this compound are not extensively documented, analogies can be drawn from the behavior of related heterocyclic systems. The nitration of aromatic compounds, a classic electrophilic substitution, can be achieved using various nitrating agents, with the regioselectivity being a key challenge. frontiersin.org Modern methods often seek to employ milder and more selective conditions to control the position of substitution.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds. nih.govresearchgate.net These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions, often pre-functionalized with a halide or triflate. For instance, the synthesis of heteroannulated indolopyrazines has been achieved through a domino N-H palladium-catalyzed/metal-free oxidative C–H bond activation sequence. nih.gov Similarly, palladium-catalyzed reactions have been instrumental in the synthesis of aryl- and 3-indolyl-substituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones, showcasing the versatility of this approach in constructing complex molecular architectures with high regio- and stereoselectivity. beilstein-journals.org
| Reaction Type | Reagents and Conditions | Outcome | Reference |
| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | Introduction of halogen at specific positions | nih.gov |
| Nitration | HNO₃/H₂SO₄ or other nitrating agents | Introduction of nitro group, regioselectivity dependent on conditions | frontiersin.org |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Formation of C-C bond at a pre-functionalized position | beilstein-journals.org |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Formation of C-N bond at a pre-functionalized position | nih.gov |
Introduction of Bulky Substituents (e.g., tert-butyl groups)
The incorporation of bulky substituents, such as tert-butyl groups, onto the this compound scaffold can significantly influence its physical and chemical properties. These sterically demanding groups can impact solubility, crystal packing, and intermolecular interactions.
The introduction of tert-butyl groups can be achieved through Friedel-Crafts alkylation of the aromatic precursors or by employing organometallic reagents. The strategic placement of these groups can be used to modulate the electronic properties and prevent unwanted aggregation, which is particularly relevant for applications in materials science.
| Compound Name | Molecular Formula | Key Structural Feature |
| 3,6,10-Tri-tert-butyl-8H-indolo[3,2,1-de]acridin-8-one | C₃₂H₃₅NO | Three tert-butyl groups on the indoloacridine core |
| 3,6-Di-tert-butyl-9-(2,6-dimethylphenyl)-10-(4-(trifluoromethyl)phenyl)acridin-10-ium tetrafluoroborate | C₃₆H₃₆BF₄F₃N | Two tert-butyl groups on the acridinium (B8443388) core |
Formation of Fused Systems and Expanded Architectures
Extending the π-conjugated system of this compound through the formation of additional fused rings can lead to materials with interesting photophysical and electronic properties. Various synthetic strategies have been developed to construct such expanded architectures.
Palladium-catalyzed dual C-H activation has proven to be an effective method for the synthesis of indolo[1,2-f]phenanthridines . rsc.org This approach allows for the formation of two new carbon-carbon bonds in a single step, leading to the rapid construction of complex fused systems. Similarly, a three-component reaction catalyzed by Ce(IV) has been utilized to synthesize 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones , which can be subsequently aromatized to the corresponding acridinones. nih.gov
The condensation of 8-hydrazinotheophylline with 5-substituted isatins has been shown to produce a novel purine-containing heterocyclic ring system, 8,10-Dimethylindolo[2′,3′:5,6] acs.orgnih.govresearchgate.nettriazino[4,3-f]purine-9,11(8H, 10H, 13H)-dione , demonstrating the versatility of isatin (B1672199) as a building block for complex fused structures. sigmaaldrich.com
| Fused System | Synthetic Approach | Key Features | Reference |
| Indolo[1,2-f]phenanthridines | Palladium-catalyzed dual C-H activation | Efficient formation of two C-C bonds | rsc.org |
| 1,3-Diarylacridin-9(10H)-ones | Three-component reaction followed by aromatization | Generation of multiple C-C and C-N bonds | nih.gov |
| Indolo[2′,3′:5,6] acs.orgnih.govresearchgate.nettriazino[4,3-f]purine-9,11(8H, 10H, 13H)-dione | Condensation of 8-hydrazinotheophylline with isatins | Formation of a complex purine-fused system | sigmaaldrich.com |
Synthesis of Spiro-Configured Indoloacridine Derivatives
Spirocyclic compounds, characterized by a single atom being part of two rings, have gained significant attention due to their unique three-dimensional structures and interesting biological activities. The synthesis of spiro-configured derivatives of indoloacridines often involves the use of isatin as a key starting material.
One common approach is the [3+2] cycloaddition reaction between an azomethine ylide, generated in situ from isatin and an amino acid, and a dipolarophile. This method has been successfully employed to synthesize a variety of spirooxindole derivatives with high stereoselectivity. acs.org For instance, a one-pot, multicomponent reaction of isatin, L-proline, and a chalcone (B49325) can yield pyrrolizidine-substituted spirooxindoles. acs.org
Another strategy involves the three-component reaction of an arylamine, isatin, and a dicarbonyl compound. For example, the reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid provides a convenient route to novel spiro[dihydropyridine-oxindoles] . beilstein-journals.org Furthermore, the synthesis of spiro[indolizidine-1,3′-oxindoles] has been achieved in an enantiomerically pure form from L-glutamic acid, highlighting the potential for asymmetric synthesis in this area. researchgate.net
| Spiro Compound | Synthetic Method | Key Starting Materials | Reference |
| Pyrrolizidine spirooxindoles | [3+2] Cycloaddition | Isatin, L-proline, Chalcone | acs.org |
| Spiro[dihydropyridine-oxindoles] | Three-component reaction | Arylamine, Isatin, Cyclopentane-1,3-dione | beilstein-journals.org |
| Spiro[indolizidine-1,3′-oxindoles] | Multi-step synthesis from chiral precursor | L-glutamic acid | researchgate.net |
| Spiro-decalin oxindoles | Sequential organocatalytic Michael-domino Michael/aldol reaction | Cyclohexanone, Nitrostyrenes, 3-Alkylideneoxindoles | nih.gov |
Advanced Spectroscopic and Photophysical Investigations of 8h Indolo 3,2,1 De Acridin 8 One and Its Derivatives
Solvatochromic Behavior and Solvent-Dependent Spectral Shifts
Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a powerful tool to probe the electronic structure of a molecule in its ground and excited states. The spectral shifts observed for 8H-Indolo[3,2,1-de]acridin-8-one and its derivatives are indicative of the nature and extent of solute-solvent interactions.
Analysis of Absorption and Fluorescence Bathochromic Shifts
The absorption and fluorescence spectra of 3,6-di-tert-butyl-8H-indolo[3,2,1-de]acridin-8-one exhibit a bathochromic shift, also known as a red shift, as the polarity of the solvent increases. rsc.org This phenomenon, where the spectral bands shift to longer wavelengths, suggests a stronger stabilization of the excited state relative to the ground state in polar solvents. The bathochromic shifts in both absorption and fluorescence spectra are primarily attributed to the polarizability and dipolarity interactions between the solute and the solvent molecules. rsc.org
The following table presents the absorption and fluorescence maxima of 3,6-di-tert-butyl-8H-indolo[3,2,1-de]acridin-8-one in various solvents, illustrating the bathochromic shift.
| Solvent | Absorption Maximum (λ_abs) (nm) | Fluorescence Maximum (λ_em) (nm) |
| n-Hexane | 434 | 488 |
| Toluene | 443 | 512 |
| Dichloromethane | 450 | 536 |
| Acetonitrile | 447 | 545 |
| Methanol | 451 | 556 |
Data compiled from studies on 3,6-di-tert-butyl-8H-indolo[3,2,1-de]acridin-8-one. rsc.org
Influence of Solvent Polarity and Specific Interactions on Spectral Properties
The polarity of the solvent plays a crucial role in determining the spectral properties of these compounds. The energy of the excited state is more significantly affected by the solvent polarity than the ground state energy. researchgate.net This differential stabilization leads to the observed spectral shifts. The excited state dipole moment of 3,6-di-tert-butyl-8H-indolo[3,2,1-de]acridin-8-one has been determined to be twice as large as its ground state dipole moment, further explaining the pronounced solvatochromism. rsc.org
Excited State Dynamics and Energy Deactivation Pathways
Upon absorption of light, a molecule is promoted to an excited electronic state. The subsequent return to the ground state can occur through various radiative (light-emitting) and non-radiative (heat-dissipating) pathways. Understanding these dynamics is essential for applications in areas such as optoelectronics and photochemistry.
Radiative and Non-Radiative Rate Constants
The deactivation of the first excited singlet state (S₁) of 3,6-di-tert-butyl-8H-indolo[3,2,1-de]acridin-8-one occurs through fluorescence (radiative decay) and non-radiative processes. The radiative rate constant (k_r) represents the probability of a molecule returning to the ground state via the emission of a photon. Studies have shown that for this compound, the radiative rate constant is largely independent of the solvent's properties. rsc.org
Conversely, the non-radiative rate constant (k_nr), which encompasses processes like internal conversion and intersystem crossing, shows a clear dependence on the solvent polarity. rsc.org Specifically, the non-radiative rate constant decreases as the polarity of the solvent increases. rsc.org
The following table summarizes the radiative and non-radiative rate constants for 3,6-di-tert-butyl-8H-indolo[3,2,1-de]acridin-8-one in different solvents.
| Solvent | Radiative Rate Constant (k_r) (10⁸ s⁻¹) | Non-Radiative Rate Constant (k_nr) (10⁸ s⁻¹) |
| n-Hexane | 1.1 | 2.5 |
| Toluene | 1.0 | 1.4 |
| Dichloromethane | 1.0 | 0.7 |
| Acetonitrile | 1.0 | 0.5 |
| Methanol | 1.0 | 0.4 |
Data compiled from studies on 3,6-di-tert-butyl-8H-indolo[3,2,1-de]acridin-8-one. rsc.org
Role of Triplet States in Excited State Deactivation
The observed decrease in the non-radiative rate constant with an increasing energy gap between the S₀ and S₁ states is a significant finding. rsc.org This trend suggests the involvement of a triplet state in the deactivation of the excited state. rsc.org Intersystem crossing (ISC), a non-radiative transition from a singlet state to a triplet state (S₁ → T₁), is a plausible pathway. The efficiency of ISC can be influenced by the energy difference between the involved singlet and triplet states. The population of the triplet state provides an alternative deactivation channel, competing with fluorescence and internal conversion.
Hydrogen Bond Energy Changes Upon Photoexcitation
In protic solvents, the strength of hydrogen bonds between the solute and solvent molecules can change upon photoexcitation. For 3,6-di-tert-butyl-8H-indolo[3,2,1-de]acridin-8-one, the hydrogen bond energy increases in both the initially formed Franck-Condon excited state and the relaxed excited state. rsc.org Notably, the increase in hydrogen bond energy is significantly greater—by a factor of three—in the relaxed excited state compared to the Franck-Condon state. rsc.org This indicates a substantial rearrangement of the electronic distribution in the excited state, leading to a stronger interaction with the protic solvent molecules. This change in hydrogen bond energy has been found to correlate with established solvent acidity parameters like the Kamlet-Taft and Catalán scales. rsc.org
Multi-Resonance Effects and Narrowband Emission Characteristics
The unique photophysical properties of this compound and its derivatives are heavily influenced by multi-resonance (MR) effects, which are instrumental in achieving narrowband emission. This characteristic is highly desirable for applications in high-resolution displays and lighting technologies. The MR effect in these molecules arises from the specific arrangement of electron-donating and electron-withdrawing moieties within a rigid polycyclic aromatic framework, leading to a significant reduction in vibrational relaxation and, consequently, sharper emission peaks.
Strategies for Modulating Spectral Bandwidths and Excited-State Energy Levels
The modulation of spectral bandwidths and the tuning of excited-state energy levels in derivatives of this compound are achieved through strategic chemical modifications. These strategies primarily focus on altering the electronic landscape of the molecule to control its photophysical behavior.
One effective strategy involves the introduction of heteroatoms with opposing resonance effects into the rigid π-conjugated scaffold. nih.gov This approach has been successfully demonstrated in the design of MR fluorophores, where the frontier energy levels are localized on individual atoms. This localization minimizes the bonding and anti-bonding character of the molecular orbitals involved in the electronic transitions, thereby suppressing vibrational coupling and relaxation, which are the primary causes of broad emission spectra. nih.gov
Another key strategy is the extension of the π-conjugation of the core structure. By fusing additional aromatic rings or introducing specific substituents, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely controlled. For instance, replacing carbazole (B46965) subunits with 5-phenyl-5,10-dihydroindolo[3,2-b]indole (B11715921) (IDID) or 5-(4-(tert-butyl)phenyl)-5,10-dihydroindolo[3,2-b]indole (tBuIDID) has been shown to enlarge the π-conjugation and enhance the electron-donating strength of the molecule. nih.gov This modification leads to a redshift in the emission wavelength, moving from the blue to the green region of the spectrum, while maintaining a narrow full width at half-maximum (FWHM) of the emission peak. nih.gov
Furthermore, the strategic placement of donor and acceptor groups can fine-tune the excited-state energy levels. For example, the incorporation of a tricoordinate boron atom into an indolo[3,2,1-jk]carbazole (B1256015) precursor creates an efficient fused multi-resonance-induced thermally activated delayed fluorescence (MR-TADF) emitter. rsc.org This modification not only results in narrowband emission but also facilitates a considerable reverse intersystem crossing (RISC) rate, which is crucial for high-efficiency organic light-emitting diodes (OLEDs). rsc.org
The following table summarizes the photophysical properties of some this compound derivatives and related MR emitters, illustrating the impact of different molecular design strategies.
| Compound | Emission Peak (nm) | FWHM (nm) | PLQY (%) | Reference |
| pSFIAc1 | 443 | ~18 | 84 | nih.gov |
| pSFIAc2 | 450 | ~18 | 88 | nih.gov |
| IDIDBN | 529 | <28 | N/A | nih.gov |
| tBuIDIDBN | 532 | <28 | N/A | nih.gov |
Intramolecular Cyclization and Molecular Symmetry in Photophysical Tuning
The rigidity of the molecular framework minimizes non-radiative decay pathways that arise from vibrational and rotational motions in the excited state. This structural constraint reduces the geometric relaxation between the ground and excited states, leading to a smaller Stokes shift and a narrower emission spectrum. The fusion of multiple aromatic rings to form the indolo[3,2,1-de]acridine core creates a highly ordered and planar system, which is essential for the multi-resonance effect to manifest effectively.
Molecular symmetry also has a profound impact on the electronic transitions and, consequently, the photophysical properties. High molecular symmetry can lead to selection rules that forbid certain electronic transitions, which can influence both the absorption and emission spectra. In the context of MR emitters, strategic design to control molecular symmetry can be used to manipulate the distribution of the HOMO and LUMO, thereby fine-tuning the emission color and bandwidth.
For example, the introduction of spiro-configured units, such as in pSFIAc1 and pSFIAc2, creates an orthogonal arrangement that helps to reduce intermolecular interactions in the solid state. nih.gov This reduction in aggregation-induced quenching and spectral broadening is crucial for maintaining narrowband emission in thin films, a key requirement for OLED applications. nih.gov The spiro-configuration effectively isolates the chromophores from each other, preserving their intrinsic photophysical properties even at high concentrations. nih.gov
The following table highlights the effect of structural modifications on the emission characteristics of indoloacridine-based emitters.
| Compound | Key Structural Feature | Emission Peak (nm) | FWHM (nm) | Reference |
| pSFIAc1 | Orthogonal spiro-configuration | 443 | ~18 | nih.gov |
| pSFIAc2 | Orthogonal spiro-configuration | 450 | ~18 | nih.gov |
| DPQAO-ICz | Fused C/N and C=O/N MR cores | 515 | 34 | researchgate.net |
Through-Space Charge Transfer (TSCT) Mechanisms and RISC Rates
While传统 thermally activated delayed fluorescence (TADF) materials often rely on through-bond charge transfer (TBCT) between distinct donor and acceptor units, some advanced derivatives related to the indoloacridine framework can exhibit through-space charge transfer (TSCT) phenomena. TSCT occurs when the donor and acceptor moieties are not directly conjugated but are held in close spatial proximity by a rigid molecular scaffold, allowing for orbital overlap and charge transfer in the excited state.
The rate of reverse intersystem crossing (RISC, kRISC) is a critical parameter for the efficiency of TADF emitters, as it governs the harvesting of triplet excitons for light emission. A high kRISC value is essential for minimizing efficiency roll-off at high brightness in OLEDs. The energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is a key factor influencing the RISC rate, with smaller values generally leading to faster RISC.
In the context of multi-resonance emitters, achieving a small ΔEST while maintaining high oscillator strength for the S1 → S0 transition can be challenging. However, strategic molecular design can be employed to optimize both parameters. For instance, the acceptor decoration of diindolocarbazole-embedded multi-resonance emitters has been shown to be an effective strategy to accelerate the RISC process. researchgate.net This approach regulates the excited state properties to enhance the spin-orbit coupling between the S1 and T1 states, thereby increasing kRISC.
While specific data on TSCT and RISC rates for this compound itself is not extensively detailed in the provided search results, the principles can be inferred from related structures. For example, the insertion of a tricoordinate boron atom into an indolo[3,2,1-jk]carbazole precursor not only induces narrowband emission but also results in a considerable RISC rate, suggesting an efficient mechanism for triplet harvesting. rsc.org
The development of MR-TADF materials based on indolo[3,2,1-jk]carbazole has demonstrated the potential to achieve both high efficiency and narrow emission. researchgate.net These materials are designed to have a small ΔEST, which facilitates rapid RISC and allows for the efficient conversion of triplet excitons into light. The rigid, fused-ring structure of these molecules plays a crucial role in establishing the appropriate electronic coupling and spatial arrangement for efficient TADF.
The following table presents data for related MR-TADF emitters, illustrating the achievable performance metrics.
| Emitter | Emission Peak (nm) | EQEmax (%) | Reference |
| TCz-VTCzBN | N/A | 32.2 | researchgate.net |
| DPQAO-ICz | 515 | 25.9 | researchgate.net |
| Boron-doped indolo[3,2,1-jk]carbazole derivative | N/A | 27.2 | rsc.org |
Computational Chemistry and Theoretical Modeling of 8h Indolo 3,2,1 De Acridin 8 One
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are fundamental to understanding the electronic nature of molecules. These methods solve the Schrödinger equation for a given atomic arrangement, yielding detailed information about electron distribution, orbital energies, and molecular properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. unimib.it DFT calculations are employed to optimize the molecular geometry of 8H-Indolo[3,2,1-de]acridin-8-one and its derivatives, predicting bond lengths, bond angles, and torsional angles. These structural parameters are crucial for understanding the planarity and rigidity of the fused ring system.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. chalcogen.ro The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. nih.gov A smaller gap suggests higher reactivity and a greater ease of electronic transition. nih.gov
For derivatives of this compound, analysis of the frontier orbitals reveals significant insights into intramolecular charge transfer (ICT) characteristics. rsc.org
HOMO: The highest occupied molecular orbital is typically distributed over the electron-rich portions of the molecule.
LUMO: The lowest unoccupied molecular orbital is generally located on the electron-deficient regions.
In the case of 3,6-di-tert-butyl-8H-indolo[3,2,1-de]acridin-8-one, DFT calculations show that the HOMO is localized on the indolo portion (the electron-donating amino group), while the LUMO is centered on the acridinone (B8587238) part, specifically the electron-withdrawing carbonyl group. rsc.org The spatial separation of these orbitals indicates that the electronic transition from the HOMO to the LUMO results in a significant transfer of electron density from the indole (B1671886) nitrogen to the carbonyl oxygen, a hallmark of an intramolecular charge transfer. rsc.orgresearchgate.net This charge transfer character is crucial for understanding the molecule's photophysical properties, such as its fluorescence and solvatochromism.
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. Represents the ability to donate an electron. | Higher energy levels indicate stronger electron-donating capability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Represents the ability to accept an electron. | Lower energy levels indicate stronger electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap is associated with higher chemical reactivity, lower kinetic stability, and polarizability. nih.govchalcogen.ro |
Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption and emission spectra of molecules. mdpi.com These calculations can forecast the wavelengths of maximum absorption (λ_max) and emission, which are related to the energy of electronic transitions.
For 3,6-di-tert-butyl-8H-indolo[3,2,1-de]acridin-8-one, computational studies have been used to understand its solvatochromic behavior—the change in its spectral properties with the polarity of the solvent. rsc.org Key findings from these theoretical and experimental studies include:
Bathochromic Shift: The absorption and fluorescence spectra exhibit a bathochromic (red) shift as the solvent polarity increases. This shift is primarily attributed to the solvent's polarizability and dipolarity interactions with the solute. rsc.org
Dipole Moment: A significant finding is that the dipole moment of the molecule in the excited state is substantially higher (approximately double) than in its ground state. rsc.org This large change confirms the pronounced intramolecular charge transfer character upon photoexcitation.
Deactivation Pathways: The non-radiative rate constant, which describes how the molecule loses energy without emitting light, decreases as solvent polarity increases. This behavior, coupled with the lowering energy gap between the ground (S₀) and first excited (S₁) states, suggests the involvement of a triplet state in the deactivation process of the excited state. rsc.org
Hydrogen Bonding: In protic solvents like alcohols, the energy of hydrogen bonds with the solute molecule increases upon photoexcitation, with a more pronounced effect in the relaxed excited state. rsc.org
These predictive capabilities allow for the rational design of new molecules with tailored photophysical properties for applications in sensors, dyes, and organic electronics.
Molecular Dynamics Simulations for Chemical Behavior
While quantum chemical calculations provide a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into structural, dynamical, and thermodynamic properties. mdpi.com
Although specific MD simulation studies on this compound are not widely published, the methodology is well-suited for investigating its behavior. A typical MD simulation involves:
Initial Structure: A starting geometry, often obtained from X-ray crystallography or optimized by quantum chemical calculations.
Force Field: A set of empirical energy functions and parameters that define the potential energy of the system, governing bond stretching, angle bending, and non-bonded interactions.
Solvation: The molecule is typically immersed in a simulated solvent (e.g., a box of water molecules) to mimic solution-phase conditions. Periodic boundary conditions are often applied to simulate a larger system and avoid edge effects. mdpi.com
Simulation: The system's trajectory is calculated over a set period, from picoseconds to microseconds, revealing how the molecule moves, flexes, and interacts with its environment.
For this compound, MD simulations could be used to explore its conformational flexibility, study its aggregation behavior in different solvents, or model its interaction with biological macromolecules like proteins or DNA.
Theoretical Mechanistic Elucidation of Chemical Transformations
DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions. unimib.it By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and calculating the energies of all relevant species, including reactants, intermediates, transition states, and products.
This methodology can be applied to understand both the synthesis and the subsequent chemical transformations of this compound. For instance, in the synthesis of related acridine (B1665455) structures, theoretical studies can clarify the role of catalysts and the sequence of bond-forming events. nih.gov The key steps in a theoretical mechanistic study include:
Locating Stationary Points: Optimizing the geometries of reactants, products, and any intermediates.
Finding Transition States (TS): Identifying the highest energy point along the lowest energy reaction path. The TS represents the energy barrier that must be overcome for the reaction to proceed.
Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.
By applying these techniques, researchers can gain a detailed understanding of reaction feasibility, regioselectivity, and stereoselectivity, providing a predictive framework that complements experimental investigation. unimib.it
Chemical Reactivity and Mechanistic Investigations Beyond Synthesis
General Reactivity Patterns of the 8H-Indolo[3,2,1-de]acridin-8-one Core
The reactivity of the this compound scaffold is dictated by the electronic properties of its constituent indole (B1671886) and acridinone (B8587238) moieties. The electron-rich nature of the indole part suggests susceptibility to electrophilic attack, while the acridinone component, with its electron-withdrawing carbonyl group, can influence the reactivity of the entire system.
Functionalization of related polycyclic aromatic hydrocarbons has been demonstrated, providing insights into potential reaction pathways for the this compound core. For instance, bromination has been shown to occur at specific positions in similar heterocyclic systems, indicating that halogenation could be a viable method for introducing functional groups. acs.org The presence of nitrogen and oxygen heteroatoms also offers sites for potential coordination with metal catalysts, which can mediate further transformations. acs.orgscribd.com
Reaction Mechanisms of Functionalization and Derivatization
The mechanisms for the functionalization of the this compound core are still an area of active investigation. However, based on the general principles of heterocyclic chemistry, several reaction mechanisms can be postulated.
Electrophilic aromatic substitution is a likely pathway for the introduction of substituents onto the aromatic rings. The precise location of substitution would be influenced by the directing effects of the fused ring system and any existing substituents. For example, the synthesis of derivatives often involves cyclization reactions that can be acid-catalyzed, pointing towards mechanisms involving electrophilic attack on the electron-rich portions of the precursor molecules. datapdf.com
Furthermore, metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed to form carbon-carbon and carbon-nitrogen bonds, respectively, on halo-functionalized derivatives. The synthesis of structurally related systems has utilized such catalytic methods. acs.org
Photochemical Reactions and Photo-induced Transformations
The photophysical properties of this compound derivatives have been a subject of study, revealing their potential in applications such as organic light-emitting diodes (OLEDs). researchgate.net The extended π-conjugated system of the molecule is responsible for its absorption and emission characteristics.
A study on 3,6-di-tert-butyl-8H-indolo[3,2,1-de]-acridin-8-one demonstrated that its spectral and photophysical properties are influenced by the solvent environment. researchgate.netresearchgate.net Specifically, bathochromic shifts (a shift to longer wavelengths) in the absorption and fluorescence spectra were observed in more polarizable and dipolar solvents. researchgate.netresearchgate.net This phenomenon, known as solvatochromism, indicates a significant difference in the dipole moment between the ground and excited states of the molecule. researchgate.netresearchgate.net The excited state dipole moment was found to be twice as high as that in the ground state, suggesting a more polar character upon photoexcitation. researchgate.netresearchgate.net
These findings imply that the molecule undergoes intramolecular charge transfer (ICT) upon absorption of light. This photo-induced transformation to a more polar excited state is a key characteristic that can be exploited in the design of light-emitting materials and fluorescent probes.
| Derivative | Solvent Property | Spectral Shift | Reference |
| 3,6-di-tert-butyl-8H-indolo[3,2,1-de]-acridin-8-one | Polarizability/Dipolarity | Bathochromic (Absorption & Fluorescence) | researchgate.netresearchgate.net |
Interactions with Anions and Cations (Chemical Sensing Focus)
The interaction of the this compound core with ions has not been extensively detailed in the available literature. However, the structural features of the molecule suggest potential for such interactions. The presence of the carbonyl oxygen and the indole nitrogen provides potential binding sites for cations. The electron-rich aromatic system could also interact with cations through cation-π interactions.
Conversely, the development of a positive charge on the molecule, for instance through protonation of the nitrogen or carbonyl oxygen in acidic media, could enable interactions with anions. The solvatochromic studies on the 3,6-di-tert-butyl derivative, which highlight the change in dipole moment upon excitation, suggest that the molecule's affinity for ions could be modulated by light. researchgate.netresearchgate.net This opens up possibilities for the development of fluorescent chemosensors where the binding of an ion would lead to a detectable change in the fluorescence properties of the compound.
While specific examples of this compound acting as a chemical sensor for specific anions or cations are not yet reported in the provided search results, the fundamental photophysical properties of its derivatives indicate a promising area for future research in the field of chemical sensing.
Molecular Recognition and Intermolecular Interaction Studies
Supramolecular Assembly and Aggregation Behavior
The self-assembly of molecules into larger, ordered structures is a key feature of many organic compounds, driven by non-covalent interactions. For planar aromatic molecules like those in the acridine (B1665455) family, this often leads to the formation of aggregates, which can influence their chemical and physical properties.
Detailed Research Findings:
Studies on related compounds, such as coronene (B32277) derivatives, have shown that planar aromatic cores can form supramolecular assemblies. For instance, a coronene derivative modified with β-cyclodextrins was able to form a water-soluble nanographene/polysaccharide assembly through non-covalent interactions. nih.gov This suggests that 8H-Indolo[3,2,1-de]acridin-8-one, with its extended aromatic system, likely exhibits similar self-assembly behavior, particularly in environments that favor π-π stacking.
The aggregation of peptides has been studied using techniques like 1H NMR and molecular dynamics simulations, revealing that aggregation often begins with the formation of dimers and trimers. nih.gov While peptides differ significantly from indoloacridinones, the underlying principles of aggregation driven by molecular interactions are analogous. It is plausible that this compound molecules also initially form small oligomers that can then grow into larger aggregates. nih.gov
The aggregation of uncharged peptides like carbetocin (B549339) has been shown to be a nucleated process, influenced by factors such as mechanical stress and the presence of excipients. nih.gov Similarly, the aggregation of this compound would likely be sensitive to environmental conditions such as solvent, temperature, and concentration. The aggregation of cyclodextrins, for example, can be controlled by additives like urea (B33335) and citric acid. researchgate.net
Table 1: Factors Influencing Aggregation of Related Molecular Systems
| Factor | Observation in Related Systems | Potential Relevance to this compound |
| Concentration | Increased concentration leads to the formation of larger aggregates in peptide solutions. nih.gov | Higher concentrations would likely promote aggregation through increased intermolecular proximity. |
| Solvent | The presence of salts can enhance the self-association of molecules like acridine orange by neutralizing charges. researchgate.net | The polarity and ionic strength of the solvent would be expected to significantly affect aggregation. |
| Temperature | Temperature can trigger the aggregation or de-aggregation of dissolved cyclodextrins. researchgate.net | Thermal energy can overcome the weak non-covalent forces, thus influencing the extent of aggregation. |
| Additives | Excipients can either prevent or alter the aggregation behavior of peptides. nih.gov | The presence of other molecules could either stabilize the monomeric form or co-aggregate. |
Non-Covalent Interactions in Different Environments
Non-covalent interactions are the primary forces driving molecular recognition and self-assembly. For this compound, the key non-covalent interactions would include π-π stacking, van der Waals forces, and potentially hydrogen bonding, depending on the environment.
Detailed Research Findings:
The study of phosphine (B1218219) chalcogenides has highlighted the importance of various non-covalent interactions in creating supramolecular structures. researchgate.net Aromatic-carbonyl interactions have also been identified as an emerging type of non-covalent force, where the carbon atom of a carbonyl group interacts with an arene plane. tmc.edu Given the presence of both an extended aromatic system and a carbonyl group in this compound, such interactions could play a role in its molecular organization.
In a study of a bis(4-phenylpiperazin-1-ium) oxalate (B1200264) dihydrate, C-H···π interactions were observed to contribute to the stability of the crystal structure. mdpi.com The indole (B1671886) and acridine moieties of this compound provide ample opportunity for similar C-H···π interactions.
Table 2: Types of Non-Covalent Interactions in Related Aromatic Systems
| Interaction Type | Description | Example from Related Systems |
| π-π Stacking | Attractive interaction between aromatic rings. | A key driving force for the intercalation of acridine derivatives into DNA. mdpi.com |
| Van der Waals Forces | Weak, short-range electrostatic forces. | Contribute to the binding of host-guest complexes. wikipedia.org |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a highly electronegative atom. | Plays a role in maintaining the crystal structure of various organic salts. mdpi.com |
| C-H···π Interactions | Interaction between a C-H bond and a π-system. | Observed in the crystal packing of phenylpiperazinium derivatives. mdpi.com |
| Aromatic-Carbonyl | Interaction between an arene plane and a carbonyl carbon. | Studied in formyl-substituted fluorophores. tmc.edu |
Intercalation Mechanisms with Planar Macromolecules (e.g., DNA)
The planar structure of acridine and its derivatives makes them classic examples of DNA intercalating agents. nih.gov These molecules insert themselves between the base pairs of the DNA double helix, leading to changes in the DNA's structure and function.
Detailed Research Findings:
The intercalation of acridine orange into DNA is a well-studied phenomenon. researchgate.net The binding affinity is dependent on the concentration of both the acridine compound and the DNA. At high DNA-to-acridine ratios, intercalation is the dominant mode of binding, while at lower ratios, electrostatic binding to the outside of the DNA helix also occurs. researchgate.net
Derivatives of indolo[3,2-b]carbazoles, which share structural similarities with indoloacridinones, have been shown to be DNA intercalators with a preference for alternating purine-pyrimidine sequences. researchgate.net The introduction of basic side chains can enhance the DNA binding affinity. researchgate.net Similarly, studies on novel indole derivatives have shown that the indole nucleus contributes to the incorporation of molecules into DNA, and that basic side chains are important for this interaction. nih.gov
The binding of acridine derivatives to DNA can be studied using various spectroscopic techniques. Changes in the absorption and fluorescence spectra upon interaction with DNA can provide information about the binding mode and affinity. nih.gov For example, a hypochromic effect (decrease in absorption intensity) and a red shift (shift to longer wavelengths) are often indicative of intercalation. nih.gov
Table 3: DNA Binding Characteristics of Related Intercalating Agents
| Compound Type | Binding Mode | Key Findings |
| Acridine Orange | Intercalation and electrostatic binding | Binding affinity is concentration-dependent. researchgate.net |
| Indolo[3,2-b]carbazoles | Intercalation | Shows preference for alternating purine-pyrimidine sequences. researchgate.net |
| Indole derivatives with basic side chains | Intercalation | Basic side chains enhance DNA binding. nih.gov |
| Imidazolyl derivatives of 1,8-acridinedione | Uncompetitive intercalation | Electron-withdrawing substituents on the imidazole (B134444) ring enhance DNA intercalation. researchgate.net |
| 5-Methylacridine-4-carboxamides | Intercalation | High affinity for both duplex and quadruplex DNA. mdpi.com |
Host-Guest Chemistry involving this compound
Host-guest chemistry involves the formation of a complex between a "host" molecule with a cavity and a "guest" molecule that fits within it. wikipedia.org These complexes are held together by non-covalent interactions.
Detailed Research Findings:
While there are no specific studies on this compound as a host or guest, its planar and aromatic nature suggests it could participate in such interactions. For instance, it could potentially act as a guest, fitting into the cavity of a larger host molecule like a cyclodextrin (B1172386) or a calixarene. nih.gov The formation of such inclusion complexes could alter its physical properties, such as solubility. thno.org
Conversely, stacked assemblies of this compound could create a hydrophobic pocket capable of hosting a small guest molecule. The principles of host-guest chemistry are broad and can encompass a wide range of molecular interactions. wikipedia.org For example, cucurbit tmc.eduuril has been shown to form host-guest complexes with a variety of drug molecules, acting as a potential carrier. queensu.ca
Table 4: Examples of Host-Guest Systems with Related Structural Motifs
| Host Molecule | Guest Molecule(s) | Key Interactions |
| Cyclodextrins | Hydrophobic drugs | Hydrophobic and van der Waals interactions. thno.org |
| Cucurbit[n]urils | Cationic and neutral drug molecules | Ion-dipole interactions and hydrophobic effects. queensu.ca |
| Calixarenes | Small organic molecules | Formation of inclusion compounds. wikipedia.org |
| Amylose | Various guest molecules | Formation of inclusion complexes to improve stability and control release. researchgate.net |
Applications in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs) and Display Technologies
Derivatives of 8H-Indolo[3,2,1-de]acridin-8-one have emerged as highly promising materials for next-generation OLEDs, particularly in the quest for efficient and stable blue light emitters, a long-standing challenge in display technology.
The this compound core is a versatile building block, enabling its derivatives to function effectively as both light-emitting dopants and host materials within OLED devices. When used as emitters, these compounds can produce highly efficient and pure-colored light. As host materials, particularly for phosphorescent OLEDs (PhOLEDs), derivatives have been synthesized to possess high triplet energy levels (above 2.90 eV) and high glass-transition temperatures (above 140 °C), which are crucial for facilitating efficient energy transfer to the phosphorescent dopant and ensuring the thermal stability of the device. nih.gov For instance, hole-transporting materials based on the 8H-indolo[3,2,1-de]acridine core have demonstrated effectiveness in both green and deep-blue PhOLEDs, achieving high external quantum efficiencies (EQE) exceeding 20%. nih.gov
A significant area of research has focused on designing this compound derivatives for deep-blue and narrowband emission, which is essential for developing displays with a wide color gamut and high color purity. rsc.orgrsc.org One successful strategy involves introducing a multi-resonance (MR) effect within the molecule to achieve narrow emissions. rsc.orgrsc.org
Key design strategies include:
Spiro-configured Frameworks: Incorporating spiro-structures, such as spirofluorene, into the indoloacridine backbone creates an orthogonal configuration. rsc.orgrsc.org This sterically hindered structure effectively alleviates intermolecular packing and aggregation-caused quenching, even in heavily doped films, thereby maintaining the intrinsic narrow full-width-at-half-maxima (FWHM) of the emission. rsc.orgrsc.org Proof-of-concept emitters using this design have achieved extremely small FWHMs of just 18–19 nm. rsc.orgrsc.org
Bulky Substituents: Attaching bulky groups, such as tert-butyl groups, to the indoloacridinone fusion structure can effectively increase the distance between molecules. rsc.org This modification helps to suppress non-radiative decay pathways and increase the photoluminescence quantum yield (PLQY). rsc.org
These strategies have led to the development of emitters that produce ultrapure deep-blue emissions with Commission Internationale de l'Eclairage y coordinates (CIEy) below 0.08, a critical benchmark for high-quality displays. rsc.orgrsc.org
For example, two deep-blue emitters based on a spiro-configured indolo[3,2,1-de]acridine structure not only produced ultrapure deep-blue light (448 nm and 453 nm) but also demonstrated remarkably long lifetimes. rsc.org The devices achieved LT80 values (the time for the luminance to decay to 80% of its initial value) of 18,900 and 43,470 hours at a luminance of 100 cd/m², respectively. rsc.org Furthermore, the efficiency of these devices can be significantly boosted by using a thermally activated delayed fluorescence (TADF) sensitizer, with maximum external quantum efficiencies reaching impressive values of 25% and 31%. rsc.org
Table 1: Performance of OLEDs Based on this compound Derivatives
| Compound/Device Type | Role | Emission Peak (nm) | Max. EQE (%) | FWHM (nm) | Lifetime (LT80 @ 100 cd/m²) (hours) | CIE Coordinates |
| pSFIAc rsc.org | Emitter | 448 | 25% | 18 | 18,900 | (0.13, 0.054) |
| pSFIAc2 rsc.org | Emitter | 453 | 31% | 19 | 43,470 | (0.12, 0.066) |
| FPC-based Devices nih.gov | Host Material | Deep-Blue / Green | >20% | N/A | N/A | N/A |
Chemical Sensing and Detection Platforms (based on spectroscopic changes)
The inherent photophysical properties of the this compound scaffold make it a promising candidate for the development of chemical sensors. The principle of detection is based on monitoring changes in the compound's spectroscopic properties, such as absorption and fluorescence, upon interaction with specific analytes or changes in its chemical environment.
Research into the solvatochromic properties of 3,6-di-tert-butyl-8H-indolo[3,2,1-de]acridin-8-one demonstrates this potential. rsc.org Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This study revealed that the absorption and fluorescence spectra of this derivative are highly sensitive to the polarity of the solvent. rsc.org Specifically, bathochromic (red) shifts in the absorption and fluorescence spectra were observed as solvent polarity increased. rsc.org
This behavior is attributed to the molecule's electronic structure and the significant increase in its dipole moment upon excitation to the excited state. rsc.org The excited state dipole moment was found to be twice as high as that in the ground state, indicating a substantial charge redistribution upon photoexcitation. rsc.org This sensitivity to the local environment means that such compounds can be used as probes, where a change in fluorescence can signal the presence of certain chemical species or a change in the medium's properties. For example, the change in hydrogen bond energy upon photoexcitation in various alcohols was found to correlate with the solvent's acidity parameter, suggesting a potential for sensing based on hydrogen-bonding interactions. rsc.org
While specific applications as targeted chemical sensors are still an emerging area of research for this compound class, these fundamental studies of their spectroscopic response to environmental changes lay the groundwork for designing future detection platforms.
Table 2: Solvatochromic Properties of 3,6-di-tert-butyl-8H-indolo[3,2,1-de]acridin-8-one in Various Solvents rsc.org
| Solvent | Polarity (ENT) | Absorption Max (λabs, nm) | Fluorescence Max (λflu, nm) |
| Methylcyclohexane | 0.312 | 409 | 468 |
| Toluene | 0.339 | 417 | 496 |
| Dichloromethane | 0.411 | 425 | 525 |
| Acetone | 0.422 | 423 | 535 |
| Acetonitrile | 0.460 | 423 | 540 |
| Methanol | 0.557 | 424 | 557 |
Structure Property Relationship Spr Studies of 8h Indolo 3,2,1 De Acridin 8 One Derivatives
Correlating Structural Modifications with Advanced Photophysical Properties (e.g., Quantum Yield, Lifetime, Emission Wavelength)
Detailed experimental data on the quantum yield, fluorescence lifetime, and emission wavelength of 8H-Indolo[3,2,1-de]acridin-8-one derivatives are not extensively documented in publicly accessible research. General principles observed in other fused heterocyclic systems suggest that the introduction of various substituents could significantly modulate these properties. For instance, the incorporation of electron-donating or electron-withdrawing groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the emission wavelength. Furthermore, the rigidity and planarity of the molecular structure, which can be affected by bulky substituents, play a crucial role in determining the non-radiative decay pathways and, consequently, the fluorescence quantum yield and lifetime. However, without specific studies on this particular heterocyclic system, these remain general extrapolations.
Impact of Substituent Electronic and Steric Effects on Chemical Reactivity and Stability
The chemical reactivity and stability of this compound derivatives are expected to be influenced by the electronic and steric nature of their substituents. The electron density distribution across the π-conjugated system can be tuned by substituents, which would, in turn, affect its susceptibility to electrophilic or nucleophilic attack. For example, electron-withdrawing groups could render certain positions on the aromatic core more electrophilic, while electron-donating groups would have the opposite effect. Steric hindrance from bulky substituents can shield reactive sites, thereby enhancing the kinetic stability of the molecule. Again, the absence of specific research on this compound class prevents a detailed discussion of these effects.
Rational Design Principles for Tuning Specific Material Properties
The establishment of rational design principles for tuning the material properties of this compound derivatives is contingent on the availability of systematic structure-property relationship studies. Such principles would emerge from a comprehensive understanding of how specific structural modifications predictably alter the photophysical and chemical characteristics of the molecule. For instance, a clear correlation between the Hammett parameters of substituents and the emission maxima would allow for the rational design of derivatives with specific colors of emission. Similarly, understanding the relationship between substituent size and thermal stability would guide the development of robust materials for electronic applications. To date, the foundational data required to establish these design principles for the this compound scaffold has not been sufficiently reported.
Future Research Directions and Potential Innovations
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The development of efficient and environmentally benign synthetic methodologies is crucial for the advancement of 8H-Indolo[3,2,1-de]acridin-8-one chemistry. Future research will likely focus on moving beyond classical multi-step syntheses towards more elegant and sustainable approaches.
One promising avenue is the application of transition-metal-catalyzed cross-coupling and dehydrogenation reactions . A precedent for this exists in the synthesis of the related 8H-Indolo[3,2,1-de]phenanthridin-8-ones, which were unexpectedly produced via a Pd(OAc)2-catalyzed self-coupling reaction of 2-bromo-N-arylbenzamides. nih.gov This protocol, involving an Ullmann coupling and two consecutive C-H functionalization/dehydrogenation steps, highlights the potential for one-pot cascade reactions to construct the complex indoloacridinone core. nih.gov Future work could adapt this methodology to suitable precursors for this compound.
Sustainable chemistry principles will be at the forefront of new synthetic developments. This includes the use of greener solvents, catalyst-free reactions, and energy-efficient techniques like microwave irradiation. nih.gov For instance, multicomponent reactions (MCRs), which allow the formation of complex molecules from three or more starting materials in a single step, offer an atom-economical and efficient route to various N-heterocycles. nih.gov Research into designing an MCR for this compound or its immediate precursors could dramatically simplify its production.
Furthermore, acceptorless dehydrogenative coupling (ADC) , a process that uses alcohols as starting materials and produces only water and hydrogen as byproducts, is a powerful green chemistry tool for synthesizing N-heterocycles. researchgate.net Exploring ADC strategies for the cyclization steps in the formation of the indoloacridinone skeleton could lead to highly sustainable synthetic pathways.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Palladium-Catalyzed Cascade Reactions | High efficiency, one-pot synthesis. | Adapting conditions from related phenanthridinone synthesis. nih.gov |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. | Design of a novel MCR protocol for the indoloacridinone core. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Optimization of reaction conditions under microwave irradiation. nih.gov |
| Acceptorless Dehydrogenative Coupling (ADC) | Use of renewable feedstocks (alcohols), green byproducts (H₂O, H₂). | Development of suitable catalysts for the ADC-based synthesis of the target molecule. researchgate.net |
Development of Advanced Computational Models for Predictive Design
Computational chemistry is an indispensable tool for accelerating materials discovery. The development of advanced computational models for this compound and its derivatives will enable the predictive design of molecules with tailored optoelectronic properties.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for investigating the electronic structure, frontier molecular orbital (HOMO-LUMO) energies, and photophysical properties of complex organic molecules. For fused heterocycles, methods like the optimally tuned range-separated hybrid (OT-RSH) functional have shown high accuracy in predicting outer-valence electronic spectra, comparable to more computationally expensive methods. acs.org Applying these advanced DFT methods to this compound will allow for the accurate prediction of its absorption and emission spectra, charge transport characteristics, and excited-state behavior.
A key research direction will be to build a computational library of hypothetical this compound derivatives with various substituents at different positions on the aromatic core. By systematically varying the electron-donating or electron-withdrawing nature of these substituents, it will be possible to establish clear structure-property relationships . These models can predict how modifications will affect the HOMO-LUMO gap, which in turn influences the color of emitted light and the semiconducting properties of the material. acs.orgnih.gov This predictive capability will guide synthetic efforts, focusing resources on the most promising candidates for specific applications, such as deep-blue emitters for OLEDs or n-type semiconductors for organic field-effect transistors (OFETs).
| Computational Method | Predicted Properties | Potential Impact |
| DFT (e.g., B3LYP, OT-RSH) | Ground-state geometry, HOMO/LUMO energies, electron density distribution. | Prediction of charge transport properties and chemical stability. acs.orgnih.gov |
| TD-DFT | UV-Vis absorption spectra, fluorescence/phosphorescence wavelengths, excited state lifetimes. | Design of molecules with specific colors for OLEDs and other photonic devices. |
| Molecular Dynamics (MD) Simulations | Solid-state packing, intermolecular interactions, charge mobility in thin films. | Understanding and predicting the performance of materials in electronic devices. |
Integration into Hybrid Material Systems
The unique planar structure and potential for functionalization make this compound an excellent candidate for integration into advanced hybrid material systems. Such integration can lead to materials with synergistic properties, combining the characteristics of the organic molecule with those of an inorganic or polymeric host.
One area of exploration is the use of this compound as a building block or guest molecule in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) . By functionalizing the indoloacridinone core with appropriate linker groups (e.g., carboxylic acids, pyridyls), it can be incorporated into these porous crystalline structures. The resulting frameworks could exhibit interesting properties for gas storage, catalysis, or chemical sensing, where the electronic properties of the indoloacridinone unit could be used to detect the presence of specific analytes.
Another promising direction is the creation of organic-inorganic hybrid materials , such as those based on polyoxometalates (POMs) or semiconductor nanocrystals (quantum dots). mdpi.com The indoloacridinone can interact with these inorganic components through non-covalent interactions or by direct chemical bonding. For example, dispersing this compound in a transparent inorganic matrix could lead to novel phosphors for solid-state lighting. Alternatively, attaching it to the surface of a quantum dot could enable efficient energy transfer processes for applications in light-harvesting or bio-imaging.
The incorporation of this compound into supported ionic liquid phased (SILP) systems is another innovative approach. acs.org In these systems, a thin layer of an ionic liquid containing the functional molecule is supported on a solid material like alumina (B75360) or silica. This could create novel catalytic systems where the indoloacridinone acts as a photocatalyst in a highly controlled environment.
Q & A
Q. Table 1: Synthetic Method Comparison
How do solvent polarity and hydrogen-bonding interactions influence the photophysical properties of this compound?
Advanced Research Focus
Solvatochromic studies reveal:
- Polarizability/Dipolarity Dominance : Bathochromic shifts in absorption/fluorescence spectra are primarily driven by solvent polarizability rather than hydrogen bonding. The excited-state dipole moment (µₑ) is twice the ground-state value (µₑ ≈ 2µg), determined via Lippert-Mataga analysis .
- Non-Radiative Decay : Non-radiative rate constants decrease with increasing solvent polarity, suggesting triplet-state involvement in excited-state deactivation. Radiative rates remain solvent-independent .
- Hydrogen Bonding : Post-excitation hydrogen bond energy increases, particularly in relaxed states, correlating with solvent acidity (Kamlet-Taft α parameter) .
Q. Table 2: Solvent Effects on Photophysical Parameters
What structural features of this compound derivatives contribute to their concave geometry, and how are these confirmed experimentally?
Basic Research Focus
The compound’s bowl-shaped structure arises from fused pentagonal rings and a nitrogen core, alleviating steric strain. Experimental validation includes:
- X-ray Crystallography : Confirms concave geometry and bond-length distortions .
- Theoretical Calculations : Density functional theory (DFT) aligns with experimental data, highlighting nitrogen’s role in stabilizing the strained pentagonal framework .
Are there computational strategies to predict the excited-state behavior of this compound in diverse solvent environments?
Advanced Research Focus
Combined experimental and computational approaches:
- Solvatochromic Correlation : Linear free-energy relationships (LFERs) using Catalan or Kamlet-Taft parameters quantify solvent effects on emission spectra .
- TD-DFT Calculations : Predict charge-transfer transitions and excited-state dipole moments, validated against experimental solvatochromic data .
How does the incorporation of tert-butyl groups modify the photostability and solubility of this compound derivatives?
Q. Advanced Research Focus
- Steric Shielding : 3,6-Di-tert-butyl substitution enhances photostability by reducing π-π stacking and oxidative degradation .
- Solubility Enhancement : Bulky tert-butyl groups improve solubility in non-polar solvents, critical for optoelectronic applications .
What methodological considerations are critical for reproducing synthetic results of this compound derivatives?
Q. Basic Research Focus
- Catalyst Purity : Pd catalysts must be anhydrous to prevent side reactions .
- Reaction Monitoring : Use TLC or HPLC to track cyclization progress in aqueous syntheses .
- Crystallization Protocols : Recrystallization from DMF/water mixtures ensures high purity .
How do fused pentagonal rings in this compound influence its electronic properties compared to planar acridinones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
